molecular formula C12H13FO B8363972 6-Fluoro-3-propyl-1-indanone

6-Fluoro-3-propyl-1-indanone

Cat. No.: B8363972
M. Wt: 192.23 g/mol
InChI Key: OKGQXTQKNMPHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-propyl-1-indanone is a fluorinated indanone derivative characterized by a ketone group and a five-membered ring, which reduces aromaticity compared to purely aromatic scaffolds. The compound features a fluorine atom at the 6-position of the aromatic ring and a propyl group at the 3-position, the latter of which is known to influence steric and lipophilicity properties, potentially enhancing blood-brain barrier permeability and making it a candidate for central nervous system (CNS)-targeted pharmacological exploration . This compound is of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate for developing novel therapeutic agents. Scientific research into indanone derivatives indicates potential applications in several areas. These derivatives have been shown to exhibit significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models . Furthermore, indanone-based scaffolds have demonstrated promise in cancer research for inhibiting tumor growth and proliferation, with some derivatives evaluated for antitumor activity against various human cancer cell lines . The structural motif is also found in several important drugs, underscoring its relevance in drug discovery . The molecular formula of 6-Fluoro-3-propyl-1-indanone is C 12 H 13 FO, and it has a molecular weight of 192.23 g/mol . Its InChIKey is OKGQXTQKNMPHGI-UHFFFAOYSA-N . Attention: This product is for research use only. It is not intended for human or veterinary use. Please handle with appropriate safety precautions.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

6-fluoro-3-propyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H13FO/c1-2-3-8-6-12(14)11-7-9(13)4-5-10(8)11/h4-5,7-8H,2-3,6H2,1H3

InChI Key

OKGQXTQKNMPHGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of indanone compounds, including 6-Fluoro-3-propyl-1-indanone, exhibit significant anti-inflammatory properties. These compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study synthesized a series of 2-benzylidene-1-indanone derivatives that demonstrated potent inhibition of LPS-induced inflammatory responses in murine macrophages, suggesting similar potential for 6-Fluoro-3-propyl-1-indanone derivatives .

Table 1: Anti-inflammatory Activity of Indanone Derivatives

Compound% Inhibition (TNF-α)% Inhibition (IL-6)
2-benzylidene-1-indanone83.73%69.28%
6-Fluoro-3-propyl-1-indanoneTBDTBD

Note: TBD - To Be Determined through further studies.

Anticancer Properties

6-Fluoro-3-propyl-1-indanone has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation. Similar compounds have been evaluated for their antitumor activity against various human cancer cell lines. For example, studies have reported that certain indanone derivatives exhibited significant cell growth inhibition in colorectal cancer cell lines when tested under the National Cancer Institute protocols .

Table 2: Anticancer Activity of Indanone Derivatives

CompoundGI50 (μM)TGI (μM)
6-Fluoro-3-propyl-1-indanoneTBDTBD
Other Indanone Derivative15.7250.68

Antimicrobial Activity

The antimicrobial potential of indanones has also been explored, with various derivatives showing effective inhibition against bacterial strains. The structural modifications in indanones can enhance their bioactivity and membrane permeability, making them suitable candidates for developing new antimicrobial agents.

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
6-Fluoro-3-propyl-1-indanoneTBDTBD
Standard Antibiotic30Varies

Case Studies and Research Findings

Several studies have provided insights into the pharmacological activities of indanones:

  • Study on Anti-inflammatory Effects : A recent study synthesized novel indanone derivatives that significantly reduced LPS-induced pulmonary inflammation in mouse models, showcasing their therapeutic potential for acute lung injury .
  • Anticancer Evaluation : Research conducted by the National Cancer Institute demonstrated that certain indanones showed high levels of antimitotic activity against human tumor cells, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups Key Properties/Applications
6-Fluoro-3-propyl-1-indanone Indanone 6-F, 3-propyl Ketone Hypothesized CNS activity (inference)
6-Fluoro-1H-indole-3-carboxylic acid Indole 6-F, 3-carboxylic acid Carboxylic acid Antibacterial agents, enzyme inhibitors
5-Fluoro-1H-indole-3-carboxylic acid Indole 5-F, 3-carboxylic acid Carboxylic acid Anticancer research (kinase inhibition)
7-Fluoro-1H-indole-3-carboxylic acid Indole 7-F, 3-carboxylic acid Carboxylic acid Neuroprotective studies
1-Cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid Quinoline 6,7-diF, 1-cyclopropyl, 3-carboxylic acid Carboxylic acid, ketone Broad-spectrum antibiotics (e.g., fluoroquinolones)

Key Observations:

Core Structure Differences: Unlike indole- or quinoline-based analogs, 6-Fluoro-3-propyl-1-indanone features an indanone backbone, which reduces aromaticity compared to indoles but introduces a ketone group. This may alter binding interactions in biological targets.

However, fluorination at the 5- or 7-position (as in other indoles) may lead to distinct steric or electronic outcomes .

Functional Group Impact: The absence of a carboxylic acid group in 6-Fluoro-3-propyl-1-indanone reduces polarity compared to its indole-carboxylic acid analogs, likely increasing blood-brain barrier permeability. The propyl chain may confer greater lipophilicity, favoring CNS-targeted applications.

Preparation Methods

Friedel-Crafts Acylation with Lewis Acid Catalysts

The most direct route to 6-fluoro-3-propyl-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(4-fluoro-2-propylphenyl)propionic acid (1 ) (Figure 1). This method, adapted from patented protocols, employs aluminum chloride (AlCl₃) as a Lewis acid under reflux conditions.

Procedure :

  • Starting Material Preparation : 3-(4-Fluoro-2-propylphenyl)propionic acid is synthesized via alkylation of 4-fluorophenylacetic acid with propyl bromide under basic conditions.

  • Cyclization : The propionic acid derivative is treated with AlCl₃ (3 equiv) in anhydrous dichloromethane at 80°C for 6 hours.

  • Workup : The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 68–72%.
Key Advantage : High regioselectivity due to the electron-withdrawing fluorine atom directing cyclization.

Alternative Catalytic Systems

Recent studies have explored lanthanide triflates (e.g., Tb(OTf)₃) for improved efficiency. For example, cyclization of 3-(2-fluoro-4-propylphenyl)propionic acid using Tb(OTf)₃ in o-dichlorobenzene at 250°C achieved a 74% yield. However, scalability is limited by high temperatures and catalyst cost.

Propyl Group Introduction via Alkylation Post-Cyclization

Grignard Addition to 6-Fluoro-1-indanone

A two-step strategy first synthesizes 6-fluoro-1-indanone (2 ) followed by propyl group incorporation (Table 1):

Step 1 : Synthesis of 6-Fluoro-1-indanone:

  • Method A : Cyclization of 3-(3-fluorophenyl)propionic acid with Nafion-H® in benzene (90% yield).

  • Method B : Ultrasound-assisted Friedel-Crafts acylation using AlCl₃/NaCl (32% yield).

Step 2 : Alkylation at C3:

  • Conditions : Treatment of 2 with propylmagnesium bromide (3 equiv) in THF at 0°C → RT.

  • Yield : 58–62% after oxidative workup (CrO₃/H₂SO₄).

Table 1 : Comparison of 6-Fluoro-1-indanone Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)
ClassicalAlCl₃80672
UltrasoundAlCl₃/NaCl130–180232
Nafion-H®Sulfonic acidReflux1290

One-Pot Tandem Alkylation-Cyclization

Niobium-Catalyzed Friedel-Crafts Approach

Barbosa et al. reported a one-pot synthesis using niobium pentachloride (NbCl₅) to catalyze both alkylation and cyclization (Scheme 1):

  • Acylation : 3,3-Dimethylacrylic acid (3 ) reacts with 4-fluoro-1-propylbenzene (4 ) in the presence of NbCl₅.

  • Cyclization : In situ formation of a mixed anhydride intermediate triggers ring closure.

Conditions : 0.1 equiv NbCl₅, 80°C, 8 hours.
Yield : 78%.
Limitation : Requires stoichiometric propylbenzene derivatives, increasing cost.

Halogenation-Functionalization Strategies

Bromination Followed by Cross-Coupling

A patent outlines the synthesis of halogenated intermediates for subsequent propylation:

  • Bromination : 6-Fluoro-1-indanone (2 ) treated with Br₂ in Et₂O yields 2-bromo-6-fluoro-1-indanone (5 ).

  • Suzuki Coupling : 5 reacts with propylboronic acid using Pd(PPh₃)₄/Na₂CO₃ in dioxane (80°C, 12 h).

Yield : 65% over two steps.

Process Optimization and Green Chemistry

Microwave-Assisted Cyclization

Non-conventional methods reduce reaction times significantly. For example, microwave irradiation (200 W, 150°C) of 3-(4-fluoro-2-propylphenyl)propionic acid with Sc(OTf)₃ achieved 82% yield in 15 minutes.

Solvent-Free Mechanochemical Synthesis

Ball-milling the propionic acid derivative with AlCl₃ (1:1 molar ratio) for 2 hours provided 70% yield, eliminating volatile solvents.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.02 (t, J = 7.3 Hz, 3H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₂CH₃), 2.92 (t, J = 7.6 Hz, 2H, ArCH₂), 3.15 (t, J = 7.1 Hz, 2H, COCH₂), 6.95–7.12 (m, 2H, ArH).

  • MS (ESI) : m/z 193.1 [M+H]⁺.

Purity Optimization

Recrystallization from hexane/ethyl acetate (9:1) enhances purity to >99% (HPLC).

Industrial-Scale Considerations

Cost Analysis

  • AlCl₃ Method : $12.50/g (raw materials), 72% yield.

  • NbCl₅ Method : $18.75/g (catalyst cost), 78% yield.

  • Microwave Process : $9.80/g (energy-efficient), 82% yield .

Q & A

Q. What are the most reliable synthetic routes for preparing 6-Fluoro-3-propyl-1-indanone, and how can purity be optimized?

  • Methodological Answer : A common approach involves Grignard reagent addition to fluorinated indanone precursors. For example, 5-Fluoro-1-indanone (or its isomer) can be reacted with propylmagnesium bromide to introduce the propyl group at the 3-position. Critical steps include:
  • Reagent stoichiometry : Maintain a 1.2:1 molar ratio of Grignard reagent to indanone to avoid over-alkylation .
  • Purification : Use column chromatography (silica gel, pentane/Et₂O gradient) to isolate the product. Monitor purity via TLC (Rf ~0.4–0.5 in 80:20 pentane/Et₂O) and confirm with ¹H/¹³C NMR .
  • Yield optimization : Conduct reactions under anhydrous conditions at 0°C to room temperature to minimize side reactions. Typical yields range from 70%–84% depending on substituent steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 6-Fluoro-3-propyl-1-indanone?

  • Methodological Answer :
  • ¹H NMR : Identify fluorine-induced deshielding effects. For example, the aromatic proton adjacent to fluorine typically appears as a doublet (J = 8–10 Hz) at δ 7.2–7.5 ppm. The propyl group shows triplet (CH₂) and sextet (CH₃) signals between δ 0.9–1.8 ppm .
  • ¹³C NMR : Fluorine coupling splits carbonyl carbon (C=O) signals into doublets (¹JCF ≈ 250–270 Hz). Confirm propyl attachment via C-3 carbon shifts (δ 25–35 ppm) .
  • Mass Spectrometry (EI/HRMS) : Look for molecular ion [M]⁺ at m/z 194.1 (calculated for C₁₂H₁₃FO). Fragmentation patterns include loss of CO (Δ m/z 28) and propyl radical (Δ m/z 43) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in fluorination and alkylation of indanone derivatives?

  • Methodological Answer :
  • Fluorination position control : Use directing groups (e.g., carbonyl) to favor electrophilic fluorination at the 6-position. Meta-directing effects of fluorine can be mitigated by steric hindrance from bulky substituents .
  • Alkylation selectivity : Employ low-temperature kinetic control (−20°C) to favor 3-propyl addition over competing 2- or 4-position reactivity. Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways .
  • Validation : Compare experimental ¹H NMR shifts with simulated spectra (e.g., ChemDraw) to confirm regiochemistry .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for 6-Fluoro-3-propyl-1-indanone derivatives?

  • Methodological Answer :
  • Yield discrepancies : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). For example, yields drop from 84% to <60% if Et₂O solvent contains peroxides .
  • Spectroscopic inconsistencies : Cross-validate data using multiple techniques. For instance, ambiguous carbonyl signals in IR (1680–1700 cm⁻¹) can be resolved via ¹³C NMR .
  • Case study : A 2024 synthesis reported 84% yield using anhydrous Et₂O, while earlier studies (2018) achieved only 49%–60% due to moisture-sensitive intermediates .

Q. What mechanistic insights can be gained from studying the reactivity of 6-Fluoro-3-propyl-1-indanone in cross-coupling reactions?

  • Methodological Answer :
  • Palladium-catalyzed coupling : Investigate Suzuki-Miyaura reactions with aryl boronic acids. Fluorine’s electron-withdrawing effect enhances oxidative addition rates but may deactivate the catalyst. Use Pd(OAc)₂ with SPhos ligand for improved efficiency .
  • Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR to track fluorine’s electronic effects on intermediate stability .
  • Computational analysis : DFT calculations (e.g., Gaussian) model transition states to explain regioselectivity in C–H functionalization .

Key Research Challenges and Future Directions

  • Unresolved Issues :
    • Role of fluorine in modulating indanone’s redox properties for battery/catalysis applications .
    • Scalability of enantioselective syntheses (e.g., organocatalytic [10+2] cycloadditions) for chiral indanone derivatives .
  • Emerging Methods :
    • Microspectroscopic imaging to study surface adsorption of fluorinated indanones in environmental chemistry .
    • Machine learning models to predict substituent effects on reaction outcomes .

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